1H and 13C NMR spectra data for triphenyl(propyl)phosphonium chloride
1H and 13C NMR spectra data for triphenyl(propyl)phosphonium chloride
In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of Triphenyl(propyl)phosphonium Chloride
Introduction and Scientific Rationale
Triphenyl(propyl)phosphonium chloride ( Ph3P+−CH2CH2CH3Cl− ) is a quaternary phosphonium salt widely utilized as a Wittig reagent precursor for the stereoselective synthesis of alkenes and as a lipophilic cation in mitochondrial targeting vectors[1]. The positive charge, which is delocalized across the bulky triphenylphosphine moiety, allows the molecule to readily cross hydrophobic lipid bilayers. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the purity of the synthesized salt before its use in downstream applications.
The presence of the NMR-active 31P nucleus (100% natural abundance, spin I=1/2 ) introduces complex spin-spin coupling ( J -coupling) in both 1H and 13C NMR spectra. Understanding these heteronuclear couplings is essential for distinguishing the target molecule from unreacted starting materials or phosphine oxide byproducts[2]. (Note: The spectroscopic data for the phosphonium cation remains consistent regardless of the halide counterion—chloride vs. bromide—when analyzed in standard non-coordinating solvents like CDCl3 [3]).
Experimental Protocol: Synthesis and Sample Preparation
To ensure scientific integrity and reproducibility, the following self-validating protocol describes the synthesis and subsequent NMR preparation of triphenyl(propyl)phosphonium chloride[3][4].
Step-by-Step Synthesis Workflow
-
Reagent Preparation : In an oven-dried Schlenk flask purged with nitrogen, dissolve 10.0 mmol of triphenylphosphine ( PPh3 ) in 15 mL of anhydrous toluene or acetonitrile[4].
-
Alkylation : Add 10.5 mmol (slight excess) of 1-chloropropane dropwise to the solution. The reaction proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism, where the phosphorus lone pair attacks the primary carbon of the alkyl halide.
-
Reflux : Heat the mixture to 70–100 °C under reflux for 24 hours. The formation of the phosphonium salt will be observed as a white crystalline precipitate[4].
-
Isolation and Purification : Cool the mixture to room temperature. Isolate the white solid via vacuum filtration. Wash the filter cake with cold pentane or diethyl ether ( 3×10 mL) to remove unreacted PPh3 and non-polar impurities[4].
-
Drying : Dry the product in vacuo for 12 hours to afford the pure triphenyl(propyl)phosphonium chloride[3].
NMR Sample Preparation
-
Solvent Selection : Deuterated chloroform ( CDCl3 ) is the standard solvent due to the high solubility of the lipophilic phosphonium salt.
-
Concentration : Dissolve ~15–20 mg of the salt in 0.6 mL of CDCl3 for 1H NMR, and ~40–50 mg for 13C NMR to ensure an adequate signal-to-noise ratio.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl3 peak at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C )[4].
Spectroscopic Data Presentation
H NMR Data Analysis
In the 1H NMR spectrum, the protons of the propyl chain exhibit distinct upfield shifts compared to the aromatic protons, with the α -protons being significantly deshielded by the adjacent positively charged phosphorus atom[2][3].
Table 1: 1 H NMR Data (400 MHz, CDCl3 ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.85 – 7.65 | Multiplet (m) | 15H | - | Aromatic protons ( o,m,p to P) | | 3.55 – 3.45 | Multiplet (m) | 2H | 2JPH≈12.5 , 3JHH≈7.0 | P- CH2 ( α -protons) | | 1.75 – 1.55 | Multiplet (m) | 2H | 3JHH≈7.2 | - CH2
- ( β -protons) | | 1.15 – 1.05 | Triplet (t) | 3H | 3JHH≈7.2 | - CH3 ( γ -protons) |
Mechanistic Causality : The α -protons (~3.50 ppm) appear as a complex multiplet rather than a simple triplet because they are simultaneously coupled to the adjacent β -protons ( 3JHH ) and the 31P nucleus ( 2JPH ). This heteronuclear coupling is a definitive marker of successful alkylation[2].
C NMR Data Analysis
The 13C{1H} NMR spectrum (proton-decoupled) is characterized by doublets for almost every carbon atom due to the scalar coupling with the 31P nucleus. The magnitude of the coupling constant ( JPC ) decays with distance from the phosphorus center, providing a reliable method for assigning the carbon skeleton[2].
Table 2: 13 C NMR Data (100 MHz, CDCl3 ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JPC , Hz) | Assignment | Causality / Structural Note | | :--- | :--- | :--- | :--- | :--- | | 135.0 | Doublet (d) | 4JPC≈3.0 | C-para (Aromatic) | 4-bond coupling to P | | 133.7 | Doublet (d) | 2JPC≈10.0 | C-ortho (Aromatic) | 2-bond coupling to P | | 130.5 | Doublet (d) | 3JPC≈12.5 | C-meta (Aromatic) | 3-bond coupling to P | | 118.5 | Doublet (d) | 1JPC≈86.0 | C-ipso (Aromatic) | Direct P-C bond (large J value) | | 24.5 | Doublet (d) | 1JPC≈50.0 | C- α (Propyl) | Direct P-C(alkyl) bond | | 16.5 | Doublet (d) | 2JPC≈4.5 | C- β (Propyl) | 2-bond coupling to P | | 15.5 | Singlet (s) | - | C- γ (Propyl) | 3-bond coupling (often unresolved) |
Mechanistic Causality : The 1JPC coupling for the ipso-carbon (~86 Hz) is significantly larger than that of the α -alkyl carbon (~50 Hz) due to the greater s -character of the sp2 hybridized aromatic carbon bond compared to the sp3 hybridized alkyl carbon[2]. Furthermore, the 3JPC (meta) coupling is paradoxically larger than the 2JPC (ortho) coupling in triphenylphosphonium salts—a well-documented quantum mechanical phenomenon arising from specific dihedral angles and hyperconjugation within the phenyl rings.
Experimental Workflow Visualization
The following diagram illustrates the logical progression from synthesis to spectroscopic validation, ensuring a self-validating loop where purity is confirmed prior to application.
Figure 1: Step-by-step workflow for the synthesis and NMR characterization of phosphonium salts.
Conclusion
The accurate interpretation of 1H and 13C NMR spectra for triphenyl(propyl)phosphonium chloride relies heavily on understanding the heteronuclear spin-spin coupling introduced by the 31P nucleus. By systematically tracking the JPC and JPH values, researchers can unequivocally confirm the successful alkylation of the phosphine and establish the structural integrity of the reagent for downstream synthetic or biological applications.
